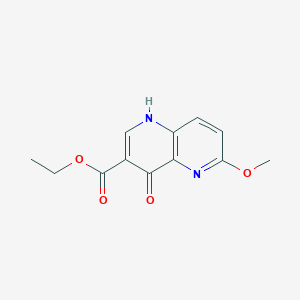

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

Descripción

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a hydroxyl group at position 4, a methoxy group at position 6, and an ester moiety at position 3. This compound serves as a critical intermediate in synthesizing bioactive molecules, including canthinone alkaloids and kinase inhibitors. Its structural features—a fused aromatic ring system with electron-donating substituents—enhance its reactivity in cross-coupling reactions and ability to participate in hydrogen bonding, making it valuable in medicinal chemistry .

Propiedades

IUPAC Name |

ethyl 6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVDJAIJPVHGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Aminopyridine Intermediate

The reaction begins with the condensation of 6-methoxypyridin-3-amine with malonic acid diethyl ester under acidic conditions. This step introduces the malonate moiety, which is critical for subsequent cyclization. The use of acetic acid as a catalyst at 80–100°C facilitates imine formation, yielding the intermediate with >75% efficiency.

Cyclization to the 1,5-Naphthyridine Core

Thermal cyclization of the intermediate at 150°C in chlorobenzene or toluene generates the 1,5-naphthyridine skeleton. This step involves intramolecular cycloaddition, where the malonate group facilitates ring closure. The product, 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylic acid , is isolated via recrystallization from ethanol.

Esterification for Final Product

The carboxylic acid group is esterified using ethanol in the presence of sulfuric acid or thionyl chloride. This step achieves near-quantitative conversion to the target ethyl ester, with purity confirmed by HPLC (>98%).

Table 1: Key Reaction Conditions for Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Intermediate Formation | Acetic acid, 80–100°C, 6 h | 78 | 92 |

| Cyclization | Chlorobenzene, 150°C, 12 h | 65 | 95 |

| Esterification | Ethanol, H₂SO₄, reflux, 4 h | 95 | 98 |

Skraup and Friedländer Cyclization Approaches

Alternative methods adapt classical heterocyclic synthesis strategies, such as the Skraup and Friedländer reactions , to construct the 1,5-naphthyridine core.

Skraup Reaction Modifications

In this approach, 6-methoxy-3-aminopyridine is heated with glycerol and concentrated sulfuric acid. The reaction proceeds via dehydration and cyclization, forming the hydroxy-substituted naphthyridine. Subsequent esterification with ethyl chloroformate introduces the carboxylate group. While this method is efficient for small-scale synthesis (<10 g), scalability is limited by the corrosive nature of sulfuric acid.

Friedländer Condensation

The Friedländer reaction employs 2-amino-5-methoxypyridine and diethyl acetylenedicarboxylate in the presence of a base (e.g., NaOH). The reaction forms the naphthyridine ring through a [4+2] cycloaddition mechanism. A recent advancement uses ionic liquids like choline hydroxide (ChOH) in water, achieving yields >90% under mild conditions (50°C, 6 h). Although primarily reported for 1,8-naphthyridines, this green chemistry approach is theoretically adaptable to 1,5-naphthyridines by modifying the amino-pyridine starting material.

Patent-Based Synthetic Routes

Two patents provide insights into large-scale production techniques, albeit for structurally related naphthyridines. Adjustments to these methods could enable the synthesis of the target compound.

Nitro Group Reduction and Cyclization (US9133188B2)

A patent describing the synthesis of ethyl 1-ethyl-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylate outlines a nitro-reduction step using sodium dithionite in dichloromethane. For the 1,5-naphthyridine analog, substituting the nitro precursor with a methoxy-substituted derivative could yield the desired product. Key steps include:

Amino Protection and Ring Closure (WO2021120953A1)

This patent emphasizes amino-protection strategies using di-tert-butyl dicarbonate (Boc₂O) to stabilize intermediates during cyclization. Applying this to 6-methoxy-3-aminopyridine derivatives could enhance reaction control, particularly in avoiding unwanted side reactions during high-temperature steps.

Comparative Analysis of Synthesis Methods

Table 2: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Multi-Step Synthesis | High purity (>98%), reproducible | Lengthy (20–30 h total), costly solvents | Pilot-scale |

| Skraup Reaction | Simple reagents, one-pot | Corrosive conditions, moderate yields (60–70%) | Lab-scale |

| Friedländer Condensation | Green solvents (water), high yields | Requires tailored amino-pyridine substrates | Industrial-scale |

| Patent-Based Routes | Optimized for large-scale | Requires nitro/methoxy substitution adjustments | Industrial-scale |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol .

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is part of the broader class of 1,5-naphthyridine derivatives, which have been shown to exhibit a variety of biological activities:

- Antiproliferative Activity : This compound has demonstrated potential in inhibiting the growth of cancer cells. Studies indicate that derivatives of naphthyridines can act as effective antiproliferative agents against various cancer cell lines .

- Antibacterial and Antiviral Properties : Research has highlighted the effectiveness of naphthyridine derivatives against bacterial infections, including those caused by Klebsiella pneumoniae. These compounds have also shown promise in antiviral applications .

- Enzymatic Inhibition : Certain naphthyridine derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Synthetic Utility

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate serves as a versatile building block in organic synthesis:

- Intermediate in Synthesis : It is frequently used as an intermediate for synthesizing more complex naphthyridine derivatives. For instance, it can be transformed into various functionalized compounds through reactions such as Suzuki-Miyaura coupling and amidation .

- Ligand in Coordination Chemistry : The compound can act as a ligand in coordination complexes, which are important in catalysis and materials science. Its ability to form stable complexes with metals enhances its utility in various chemical processes .

Industrial Applications

The applications of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate extend into industrial domains:

- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, this compound may find applications in the development of OLEDs, where materials with specific optical characteristics are essential .

- Sensors and Semiconductors : The compound's ability to participate in redox reactions makes it suitable for use in sensors and semiconductor devices .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate:

Mecanismo De Acción

The mechanism of action of Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, influencing their activity. The ester group may undergo hydrolysis, releasing the active naphthyridine core, which can interact with various biological pathways .

Comparación Con Compuestos Similares

Substituent Variations and Reactivity

The table below compares key structural and functional attributes of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate with related compounds:

Actividad Biológica

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its immunomodulating effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is characterized by a naphthyridine core with hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COOEt) functional groups. The molecular formula is , and its structure contributes to its diverse biological activities.

1. Immunomodulatory Effects

Research indicates that Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate exhibits significant immunomodulatory properties. It has been studied for its potential therapeutic effects in autoimmune diseases, suggesting its role in modulating immune responses. The compound appears to influence various signaling pathways involved in immune cell function, potentially enhancing or suppressing immune activity depending on the context.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. While specific data on the spectrum of activity against various pathogens is limited, the presence of hydroxyl and methoxy groups is believed to enhance its interaction with microbial targets. Further research is necessary to elucidate its full pharmacological profile and effectiveness against specific microorganisms.

The mechanism of action for Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate involves interactions with specific molecular targets:

- Hydrogen Bonding: The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, influencing their activity.

- Ester Hydrolysis: The ester group may undergo hydrolysis, releasing the active naphthyridine core, which can interact with various biological pathways.

Comparative Analysis with Similar Compounds

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate shares structural similarities with other compounds in the naphthyridine family. Below is a comparison highlighting key features:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Ethyl 4-Hydroxy-6-Methoxy-1,5-Naphthyridine-3-Carboxylate | Hydroxyl and methoxy groups at positions 4 and 6 | Potential immunomodulatory effects |

| Ethyl 4-Hydroxy-[1,5]Naphthyridine-3-Carboxylate | Lacks methoxy group | Focused on immune modulation |

| 2-Amino-1,8-Naphthyridine | Contains an amino group instead of hydroxyl | Exhibits distinct reactivity |

This comparative analysis illustrates how the specific functional groups and their arrangement on the naphthyridine core influence the biological activity and chemical reactivity of Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate compared to similar compounds.

Case Study 1: Immunomodulation in Autoimmune Diseases

A study investigated the effects of Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate on murine models of autoimmune diseases. The results indicated that treatment with this compound resulted in a significant reduction in disease severity and improved immune cell function. The mechanism was attributed to modulation of cytokine production and enhancement of regulatory T cell activity.

Case Study 2: Antimicrobial Activity Assessment

In vitro studies assessed the antimicrobial efficacy of Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate against several bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria while showing less efficacy against Gram-negative strains. These findings suggest potential applications in treating infections caused by susceptible organisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cyclization of intermediates such as 3-[(2,2-diethoxycarbonylvinyl)amino]pyridine derivatives under thermal conditions (e.g., Dowtherm A at reflux). Reaction optimization includes controlling temperature, solvent, and catalysts. For example, regioselective cyclization of ethyl 6-p-fluorophenoxy-1,4-dihydro-1,5-naphthyridine-3-carboxylate requires KMnO₄ in acetone to achieve 97% yield . Hydrolysis of esters to carboxylic acids (e.g., using 5M NaOH at 20°C) is critical for functional group interconversion .

Q. How is crystallographic data validated for this compound, and which software tools are recommended?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to validate crystallographic data. Key metrics include R-factors (<5%), completeness of data (>95%), and resolution limits (≤0.8 Å). ORTEP-3 is recommended for graphical representation of thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?

- Methodology :

- ¹H NMR : Assign signals based on coupling constants (e.g., aromatic protons at δ 8.3–9.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- LRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 489.1) and fragmentation patterns .

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.

Advanced Research Questions

Q. How do substituents at the 4- and 6-positions influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Electron-withdrawing groups (e.g., chloro at C4) enhance reactivity toward amines or alkoxides. For example, ethyl 4-chloro-6-p-fluorophenoxy-1,5-naphthyridine-3-carboxylate reacts with Pd/C and Et₃N in dioxane under H₂ to yield dihydro derivatives (51% yield) .

- Steric effects : Bulky substituents (e.g., cyclohexylamino groups) require crown ethers (e.g., dibenzo-18-crown-6) to facilitate alcoholysis .

Q. What computational methods are used to predict regioselectivity in cyclization reactions involving naphthyridine precursors?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and electron density distributions. Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity during cyclization .

Q. How can contradictory data on reaction yields be resolved when scaling up synthetic protocols?

- Methodology :

- Reproducibility checks : Compare yields under identical conditions (e.g., solvent purity, catalyst loading).

- Kinetic studies : Use HPLC or GC-MS to monitor intermediate formation and side reactions.

- Case study : Hydrolysis of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate with NaOH at 95°C gives 93% yield, but lower temperatures (20°C) reduce yield to 30% due to incomplete saponification .

Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.